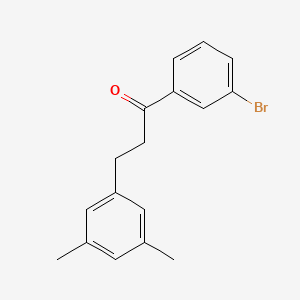

3'-Bromo-3-(3,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQDAJVWLUFVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644890 | |

| Record name | 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-47-7 | |

| Record name | 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

This method is a classical approach used to introduce acyl groups into aromatic compounds. The general reaction involves:

- Reactants : 3,5-dimethylbenzoyl chloride and an aromatic compound (such as 3,5-dimethylphenyl).

- Catalyst : A Lewis acid catalyst, commonly aluminum chloride (AlCl₃).

- Conditions : The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acid chloride.

The reaction can be summarized as follows:

$$

\text{3,5-dimethylbenzoyl chloride} + \text{3,5-dimethylphenyl} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Bromination Method

An alternative synthesis route involves the bromination of the already formed 3-(3,5-dimethylphenyl)propiophenone. This method typically employs:

- Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS).

- Solvent : Organic solvents such as dichloromethane or chloroform.

- Temperature Control : The reaction is maintained at low temperatures to minimize side reactions.

The bromination reaction can be expressed as:

$$

\text{3-(3,5-dimethylphenyl)propiophenone} + \text{Br}_2 \xrightarrow{\text{solvent}} \text{this compound}

$$

Industrial Production Methods

In industrial settings, the production of this compound may utilize large-scale reactions optimized for yield and purity. Key aspects include:

Continuous Flow Reactors : These systems enhance reaction efficiency and allow for precise control over conditions such as temperature and pressure.

Automation : Automated systems facilitate consistent product quality by maintaining optimal reactant concentrations throughout the process.

Data Table of Preparation Methods

The following table summarizes key parameters for the synthesis methods discussed:

| Method | Reactants | Catalyst/Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-Dimethylbenzoyl chloride + Aromatic Compound | Aluminum Chloride (AlCl₃) | Anhydrous conditions | Ambient | Variable | High |

| Bromination | 3-(3,5-Dimethylphenyl)propiophenone + Br₂/NBS | - | Dichloromethane | Low (0–25°C) | Variable | Moderate |

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group in the target compound is a meta-substituted aromatic ring with electron-donating methyl groups. This contrasts with analogs like 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-35-2), where the methyl groups are in ortho/meta positions. highlights that substituent positioning significantly alters steric and electronic profiles. For example:

- 3,5-Dimethylphenyl : Symmetric substitution enhances π-stacking interactions due to planar geometry, as observed in terpyridine derivatives ().

Table 1: Substituent Effects on Molecular Interactions

Table 2: PET-Inhibiting Activity of Selected Compounds

Crystallographic and Solid-State Behavior

Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal two molecules per asymmetric unit, indicating robust intermolecular interactions. In contrast, 4'-(3,5-dimethylphenyl)-terpyridine () adopts layer-like packing via π-stacking and hydrogen bonding. These findings suggest that the 3,5-dimethylphenyl group in the target compound likely promotes:

- Stable Crystal Packing : Due to symmetry and planar geometry.

- Solubility Challenges : High lipophilicity may limit aqueous solubility, a common issue for meta-substituted aromatics .

Chromatographic and Analytical Behavior

In HPLC studies (), 3,5-dimethylphenyl-containing neuroprotective compounds exhibit strong π-π interactions with chiral stationary phases (ADMPC), leading to distinct enantioselective retention. This implies that the target compound’s bromine and dimethylphenyl groups may similarly influence chromatographic separation, offering utility in analytical method development .

Biological Activity

3'-Bromo-3-(3,5-dimethylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is C₁₇H₁₇BrO, with a molecular weight of 317.22 g/mol. The compound features a bromine atom at the 3' position and a 3,5-dimethylphenyl group attached to the propiophenone backbone. This structural configuration influences its reactivity and potential biological interactions.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, acetophenone derivatives have been investigated for their effectiveness against various bacterial strains. The presence of halogens, such as bromine, often enhances the antimicrobial activity of these compounds due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

The synthesis of this compound can be achieved through various methods, including bromination reactions involving propiophenones. Understanding the synthetic pathways is crucial for exploring its biological applications.

Synthesis Overview:

- Starting Materials: Propiophenones can be synthesized from acetophenones through Friedel-Crafts acylation.

- Bromination: The introduction of bromine can be accomplished via electrophilic aromatic substitution.

- Purification: Crystallization or chromatography is typically used to purify the final product.

The exact mechanism by which this compound exerts its biological effects would require further experimental studies focusing on its interactions with specific biological targets such as enzymes or receptors .

Case Study: Antimicrobial Activity

A study analyzed the antimicrobial effects of various acetophenone derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, related compounds showed significant inhibition zones in disk diffusion assays, suggesting a promising avenue for further exploration.

Case Study: Anticancer Potential

In another investigation into the cytotoxic effects of substituted propiophenones on cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications enhanced cell death rates significantly. Although direct testing on this compound is needed, these findings indicate that similar compounds could possess valuable anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 898780-50-2 | Similar structure but differs in bromination site |

| 2',4'-Dichloroacetophenone | 120-14-9 | Contains two chlorine atoms instead of bromine |

| 4-Methylpropiophenone | 100-51-6 | Lacks halogen substitution but retains ketone group |

| 4'-Fluoro-3-(3,5-dimethylphenyl)propiophenone | 898780-49-4 | Substituted with fluorine instead of bromine |

Q & A

Q. Table 1: Key Physicochemical Properties of Related Brominated Ketones

| Compound | CAS RN | Melting Point (°C) | Purity (%) | Reference |

|---|---|---|---|---|

| 3′-Bromopropiophenone | 19829-31-3 | 39–41 | >95.0 | |

| 3′-Bromoacetophenone | 2142-63-4 | N/A | >98.0 | |

| 2-Bromo-1-(4-morpholinophenyl)ethanone | 210832-85-2 | 112–115 | N/A |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| HPLC | Purity validation (>95%) | |

| ¹H NMR | Regioselectivity confirmation | |

| X-ray Crystallography | Crystal structure determination |

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously, as small variations can drastically alter outcomes ().

- Safety Protocols : Brominated compounds often require handling under inert atmospheres (N₂/Ar) due to moisture sensitivity ().

- Data Contradictions : Discrepancies in mp or purity between suppliers (e.g., Kanto vs. Aaron Chemicals in ) highlight the need for in-house validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.